Favipiravir-13C3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

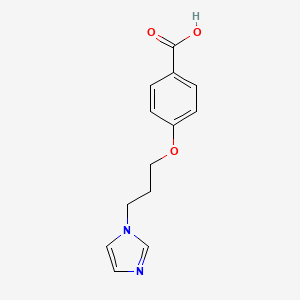

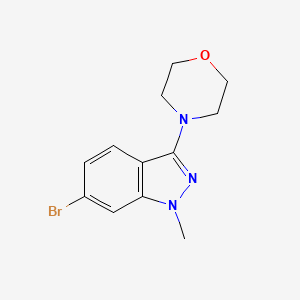

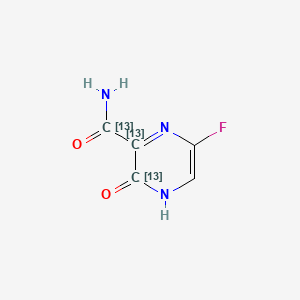

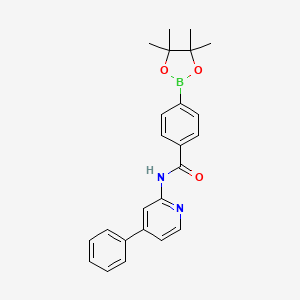

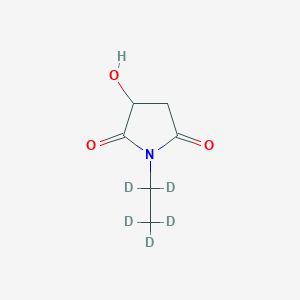

Favipiravir-13C3, also known as T-705-13C3, is an isotope-labeled compound of favipiravir. Favipiravir itself is a broad-spectrum antiviral drug that inhibits RNA-dependent RNA polymerase, an enzyme crucial for the replication of RNA viruses. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of favipiravir.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Favipiravir can be synthesized through various methods. One efficient method involves the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid, yielding favipiravir with a 50% yield . Another method involves a multi-step process starting from 3-aminopyrazine-2-carboxylic acid, which undergoes fluorination, hydroxylation, and nitrile hydrolysis to produce favipiravir .

Industrial Production Methods

For industrial-scale production, favipiravir can be synthesized using a scalable procedure involving the intermediate 3,6-dichloropyrazine-2-carbonitrile. This intermediate is obtained from 3-aminopyrazine-2-carboxylic acid and is then subjected to fluorination, hydroxylation, and nitrile hydrolysis reactions . This method yields favipiravir with greater than 99% purity without the need for chromatographic purification.

Análisis De Reacciones Químicas

Types of Reactions

Favipiravir undergoes several types of chemical reactions, including:

Hydroxylation: The addition of a hydroxyl group.

Nitrile Hydrolysis: The conversion of a nitrile group to a carboxamide group.

Common Reagents and Conditions

Fluorination: Selectfluor® is commonly used as the fluorinating agent.

Hydroxylation: This reaction can be carried out using various hydroxylating agents under controlled conditions.

Nitrile Hydrolysis: Typically involves acidic or basic hydrolysis conditions.

Major Products

The major product formed from these reactions is favipiravir itself, which is then labeled with carbon-13 to produce favipiravir-13C3 for research purposes.

Aplicaciones Científicas De Investigación

Favipiravir-13C3 is used extensively in scientific research to study the pharmacokinetics, metabolic pathways, and mechanism of action of favipiravir. It has been investigated for its efficacy against various RNA viruses, including influenza, Ebola, and SARS-CoV-2 . The isotope-labeled compound allows researchers to trace the drug’s distribution and metabolism in biological systems more accurately.

Mecanismo De Acción

Favipiravir-13C3, like favipiravir, exerts its antiviral effects by inhibiting RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses. Favipiravir is converted into its active form, favipiravir-ribofuranosyl-5’-triphosphate (RTP), which selectively inhibits RdRp, thereby preventing viral replication .

Comparación Con Compuestos Similares

Favipiravir is often compared with other antiviral drugs such as remdesivir and ribavirin. While remdesivir also targets RNA-dependent RNA polymerase, it has shown higher binding affinities and potency in inhibiting certain coronaviruses . Ribavirin, another nucleoside analog, has a broader spectrum of activity but is associated with more severe side effects. Favipiravir’s unique mechanism of action and favorable safety profile make it a promising candidate for treating various RNA virus infections .

List of Similar Compounds

- Remdesivir

- Ribavirin

- T-1105 (a related pyrazinecarboxamide compound)

- T-1106 (another related pyrazinecarboxamide compound)

Propiedades

Fórmula molecular |

C5H4FN3O2 |

|---|---|

Peso molecular |

160.08 g/mol |

Nombre IUPAC |

5-fluoro-2-oxo-(2,3-13C2)1H-pyrazine-3-carboxamide |

InChI |

InChI=1S/C5H4FN3O2/c6-2-1-8-5(11)3(9-2)4(7)10/h1H,(H2,7,10)(H,8,11)/i3+1,4+1,5+1 |

Clave InChI |

ZCGNOVWYSGBHAU-FRSWOAELSA-N |

SMILES isomérico |

C1=C(N=[13C]([13C](=O)N1)[13C](=O)N)F |

SMILES canónico |

C1=C(N=C(C(=O)N1)C(=O)N)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)

![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)